molecular formula C20H44N2O8P2S2 B2964055 O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate CAS No. 129379-80-2

O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate

Cat. No.: B2964055
CAS No.: 129379-80-2
M. Wt: 566.65
InChI Key: GACGMEGQTWFENP-UHFFFAOYSA-N
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Description

O,O,O',O'-Tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate is a macrocyclic compound featuring a 18-membered diaza-crown ether core with four oxygen atoms, two nitrogen atoms, and two phosphonothioate groups substituted at the nitrogen positions. Its structure enables selective metal ion coordination, particularly for transition and rare-earth metals, due to the synergistic effects of the ether-oxygen donors, nitrogen lone pairs, and sulfur/phosphorus-containing moieties. This compound has garnered attention in coordination chemistry for applications in catalysis, ion-selective sensors, and environmental remediation .

Properties

IUPAC Name

(16-diethoxyphosphinothioyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2O8P2S2/c1-5-27-31(33,28-6-2)21-9-13-23-17-19-25-15-11-22(32(34,29-7-3)30-8-4)12-16-26-20-18-24-14-10-21/h5-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGMEGQTWFENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(N1CCOCCOCCN(CCOCCOCC1)P(=S)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2O8P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O,O,O',O'-Tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate is a complex chemical compound that belongs to the class of crown ethers and phosphonothioates. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula: C22H46N2O4P2S
  • Molecular Weight: 478.55 g/mol
  • CAS Number: 23978-55-4

Biological Activity

The biological activity of this compound is attributed to its ability to form complexes with various metal ions and its interaction with biological membranes. Its structure allows it to function as a ligand in various biochemical reactions.

  • Metal Ion Complexation: The compound can form stable complexes with metal ions such as zinc and copper. These complexes can influence enzyme activity and cellular processes.
  • Membrane Interaction: It has been shown to interact with cell membranes, potentially altering membrane permeability and influencing ion transport mechanisms.

Research Findings

Recent studies have focused on the compound's effects on cellular systems:

  • Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways leading to apoptosis.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus25Journal of Medicinal Chemistry
AntimicrobialEscherichia coli30Journal of Medicinal Chemistry
AnticancerMCF-7 (breast cancer)15Cancer Research Journal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Metal Coordination

1,1´-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-dimethyl)ferrocene
  • Structure : Similar macrocyclic backbone but substituted with ferrocenyl groups and methyl linkers.
  • Metal Binding: Forms stable Ag(I) complexes via encapsulation within the cryptand, with additional stabilization from Fe–Ag interactions. Coordination involves all six donor atoms (4 O, 2 N) .
  • Key Difference: The phosphonothioate groups in the target compound enhance sulfur-mediated soft-metal binding (e.g., Hg²⁺, Ag⁺), whereas the ferrocenyl analogue relies on redox-active iron for stabilization.
1,1′-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene
  • Structure: Features amide carbonyl groups instead of phosphonothioates.
  • Metal Binding: Forms a 1:2:1 (Y³⁺:ligand:H₂O) complex with yttrium perchlorate. The cis-configured carbonyl groups act as primary ligands, contrasting with the trans-phosphonothioate orientation in the target compound .

Substituent Effects on Reactivity and Selectivity

7,16-Di-(2-Methylquinolyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
  • Structure: Quinoline pendant groups attached to the macrocycle.
  • Function: Acts as a Hg²⁺ ionophore in electrochemical sensors. The quinoline groups provide π-acidic binding sites, unlike the sulfur/phosphorus donors in the target compound, which favor softer Lewis acids .
  • Performance: Exhibits a detection limit of 0.1 μM for Hg²⁺, whereas phosphonothioate derivatives may prioritize Ag⁺ or Cu²⁺ due to thio-philic interactions.
Ethion (O,O,O',O'-Tetraethyl S,S'-Methylene Bis(phosphorodithioate))
  • Structure: Acyclic organophosphate with ethyl and methylenedithiophosphate groups.
  • Application: Widely used as an insecticide, contrasting with the macrocyclic target compound’s non-pesticidal applications.
  • Toxicity: Ethion is highly toxic (LD₅₀ = 2–5 mg/kg in rats), whereas the macrocyclic phosphonothioate’s larger size and constrained structure reduce bioaccumulation risks .

Comparative Data Tables

Table 1: Metal-Binding Properties of Selected Analogues

Compound Key Metal Ions Binding Constant (Log K) Coordination Geometry Reference
Target Compound (Phosphonothioate) Ag⁺, Hg²⁺ ~8.5 (Ag⁺) Octahedral (N₂O₄S₂)
Ferrocenyl Cryptand (Methyl) Ag⁺ ~10.2 Trigonal prismatic (N₂O₄Fe)
Yttrium-Amide Cryptate Y³⁺ ~12.1 Square antiprismatic (O₆N₂)
Quinoline-Modified Crown Ether Hg²⁺ ~6.8 Tetrahedral (N₂O₂)

Table 2: Physicochemical Properties

Compound Solubility (H₂O) Log P Thermal Stability (°C)
Target Compound (Phosphonothioate) Low 3.2 180–200
Ethion Insoluble 4.5 100–120
Yttrium-Amide Cryptate Moderate -1.1 >250

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